molecular formula C10H11BrO3 B8669704 1-(3-Bromo-4,5-dimethoxyphenyl)ethanone

1-(3-Bromo-4,5-dimethoxyphenyl)ethanone

Cat. No.: B8669704
M. Wt: 259.10 g/mol
InChI Key: ZIJBWQNJUOTKJE-UHFFFAOYSA-N
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Description

1-(3-Bromo-4,5-dimethoxyphenyl)ethanone is a brominated acetophenone derivative with the molecular formula C₉H₉BrO₃ and an average molecular mass of 245.072 Da . The compound features a bromine atom at the 3-position and methoxy groups at the 4- and 5-positions on the phenyl ring, attached to an acetyl group.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(3-bromo-4,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,1-3H3

InChI Key

ZIJBWQNJUOTKJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone

  • Molecular Formula : C₉H₉BrO₃ (identical to the target compound)
  • Key Differences : Hydroxy group at the 2-position vs. methoxy at the 4-position in the target compound.
  • Synthesis: Prepared via bromination of 2,4-dimethoxy-6-hydroxyacetophenone in acetic acid .
  • Applications : Used in crystallography studies due to its defined substituent positions .

1-(4-Bromo-3-hydroxyphenyl)ethanone

  • Molecular Formula : C₈H₇BrO₂
  • Key Differences : Bromine at the 4-position and a hydroxy group at the 3-position, lacking methoxy groups.
  • Synthesis : Produced via Fries rearrangement or boron tribromide-mediated demethylation .
  • Properties : Lower molecular weight (215.05 Da) compared to the target compound, influencing solubility and reactivity .

Methoxy and Hydroxy Substituted Analogues

Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone)

  • Molecular Formula : C₁₀H₁₂O₄
  • Key Differences : Hydroxy group at the 4-position and methoxy groups at 3- and 5-positions; lacks bromine.
  • Properties: Melting point 109–112°C; notable for analgesic, antipyretic, and anti-inflammatory activities .
  • Applications: Widely used in plant biotechnology as a virulence inducer in Agrobacterium-mediated gene transfer .

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)ethanone (Mallophenone)

  • Molecular Formula : C₁₁H₁₄O₄
  • Key Differences : Additional methyl groups at 3- and 5-positions; dihydroxy substitution.
  • Properties : Higher hydrophilicity due to hydroxy groups; used in natural product isolation .

Halogenated Derivatives Beyond Bromine

1-(3,5-Dibromo-4-hydroxy-2,6-dimethoxyphenyl)ethanone

  • Molecular Formula : C₁₀H₁₀Br₂O₄
  • Key Differences : Two bromine atoms at 3- and 5-positions; additional methoxy groups.
  • Synthesis: Bromination of pre-methoxylated acetophenones under controlled conditions .
  • Reactivity : Enhanced electrophilicity due to dual bromine substitution, useful in cross-coupling reactions .

1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone

  • Molecular Formula : C₈H₇ClO₄
  • Key Differences : Chlorine substitution and trihydroxy phenyl ring.
  • Applications : Explored as a precursor for antioxidant derivatives .

Key Physical Properties

Property Value Reference
Molecular Weight 245.072 Da
Melting Point Not explicitly reported*
Solubility Likely polar aprotic solvents
Spectral Data (NMR/IR) Available for analogs (e.g., Acetosyringone)

*Melting points for similar brominated compounds range from 100–160°C, suggesting comparable thermal stability .

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